4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with pyrrole under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: Pyrrolinones and pyrrolidines.
Coupling Reactions:
Scientific Research Applications
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine: Similar in structure but with different substituents at the pyrimidine ring.
4,6-Dimethyl-2-mercaptopyrimidine: Contains methyl and mercapto groups instead of chlorine and pyrrole.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrimidine and pyrrole rings but differ in their substitution patterns.
Uniqueness
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
89508-42-9 |
---|---|
Molecular Formula |
C8H5Cl2N3 |
Molecular Weight |
214.05 g/mol |
IUPAC Name |
4,6-dichloro-2-(1H-pyrrol-2-yl)pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-4-7(10)13-8(12-6)5-2-1-3-11-5/h1-4,11H |
InChI Key |
WNOHZDMRLOTPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.